1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(5-(Furan-2-yl)isoxazole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of furan, isoxazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process generally starts with the preparation of the furan and isoxazole intermediates, followed by their coupling with piperidine derivatives.
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Preparation of Furan Intermediate:
- Furan can be synthesized from furfural through decarbonylation.
- Reaction conditions: High temperature and the presence of a catalyst such as palladium on carbon.
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Preparation of Isoxazole Intermediate:
- Isoxazole derivatives can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
- Reaction conditions: Mild temperatures and the use of a base such as triethylamine.
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Coupling Reaction:
- The furan and isoxazole intermediates are coupled with a piperidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature and an inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
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Oxidation:
- The furan ring can be oxidized to form furanones.
- Common reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction:
- The isoxazole ring can be reduced to form isoxazolines.
- Common reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution:
- The piperidine ring can undergo nucleophilic substitution reactions.
- Common reagents: Alkyl halides or sulfonates.
Major Products:
- Oxidation of the furan ring results in furanones.
- Reduction of the isoxazole ring results in isoxazolines.
- Substitution on the piperidine ring results in various substituted piperidines.
Scientific Research Applications
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide has several applications in scientific research:
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Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
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Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential therapeutic properties.
- Investigated as a lead compound in drug discovery.
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Industry:
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
- 1-(5-(furan-2-yl)isoxazole-3-carbonyl)-N-(5-phenylisoxazol-3-yl)piperidine-4-carboxamide
- 1-(5-(furan-2-yl)isoxazole-3-carbonyl)-N-(5-ethylisoxazol-3-yl)piperidine-4-carboxamide
Uniqueness:
- The presence of both furan and isoxazole rings in the same molecule.
- The specific substitution pattern on the piperidine ring.
- Unique reactivity due to the combination of functional groups.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-11-9-16(21-26-11)19-17(23)12-4-6-22(7-5-12)18(24)13-10-15(27-20-13)14-3-2-8-25-14/h2-3,8-10,12H,4-7H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQGWLGTPUXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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